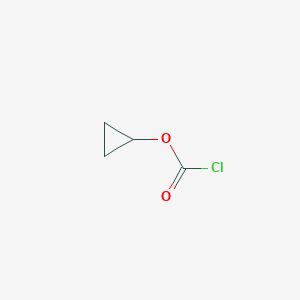

Cyclopropyl chloroformate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

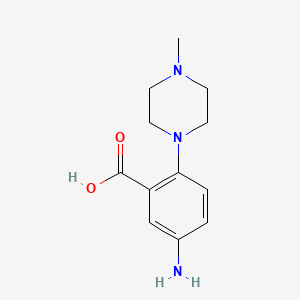

Description

Cyclopropyl chloroformate is a chemical compound with the molecular formula C4H5ClO2 . It has an average mass of 120.534 Da and a monoisotopic mass of 119.997810 Da .

Synthesis Analysis

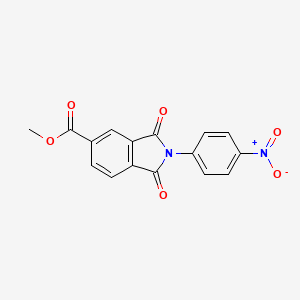

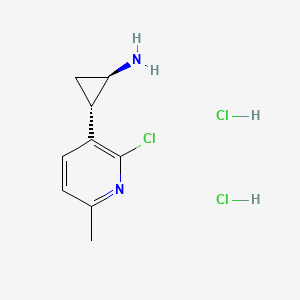

This compound can be synthesized through various methods. One such method involves a visible-light mediated ring opening reaction of alkylidenecyclopropanes . Another method involves the reaction of 4-nitrophenyl chloroformate and cyclopropyl amine in acetonitrile at room temperature .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can participate in a visible-light mediated ring opening reaction of alkylidenecyclopropanes . Chloroformates, including this compound, can react with amines to form carbamates, with alcohols to form carbonate esters, and with carboxylic acids to form mixed anhydrides .Scientific Research Applications

Ring-opening Reactions and Radical Additions :

- Cyclopropenes exhibit a unique reaction with chloroform under radical conditions, leading to trichloromethylcyclopropanes or unconjugated esters through ring-opening reactions (Ueda et al., 2015).

- Donor-acceptor cyclopropanes can react with iodobenzene dichloride, resulting in ring-opened products with chlorine atoms, showcasing the versatility of cyclopropyl compounds in synthetic chemistry (Garve et al., 2014).

Utility in Drug Development :

- The cyclopropyl ring is increasingly used in drug development, enhancing drug potency and reducing off-target effects. Its unique properties, like coplanarity and enhanced π-character of C-C bonds, are crucial in the transition of drug candidates from preclinical to clinical stages (Talele, 2016).

Methods in Medicinal Chemistry :

- Cyclopropanes, including derivatives of cyclopropyl chloroformate, are integral in medicinal chemistry for their spatial and electronic features, along with high metabolic stability. They play a crucial role in connecting cyclopropyl groups to heterocycles or amides, which are important in pharmaceuticals (Gagnon et al., 2007).

Synthesis of Bioactive Compounds :

- Cyclopropanecarboxylic acid derivatives, synthesized from this compound, have shown significant biological activities, including herbicidal and fungicidal properties, highlighting the application of cyclopropyl compounds in biochemistry (Tian et al., 2009).

Cyclopropylation in Organic Synthesis :

- Novel methods for direct cyclopropylation of nitrogen-containing compounds using cyclopropyl derivatives have been developed, providing a pathway to prepare N-cyclopropyl indoles, benzimidazoles, pyrroles, and pyrazoles, essential in organic synthesis (Zheng et al., 2019).

Cyclopropane as a Building Block :

- Activated cyclopropanes, such as vinyl and carbonyl cyclopropanes, are valuable building blocks in organic chemistry for the synthesis of cyclic compounds through cyclization and cycloaddition reactions, demonstrating the utility of cyclopropyl compounds in complex syntheses (Di Simone & Waser, 2009).

Safety and Hazards

While specific safety and hazards information for Cyclopropyl chloroformate is not available, general safety measures for handling chloroformates include wearing suitable protective clothing and avoiding contact with skin and eyes .

Relevant Papers Several relevant papers were retrieved during the search. These include a paper on a visible-light mediated ring opening reaction of alkylidenecyclopropanes , and a paper on the synthesis of lenvatinib using 4-nitrophenyl cyclopropylcarbamate .

Mechanism of Action

Target of Action

Cyclopropyl chloroformate, also known as Cyclopropyl carbonochloridate, is a reactive compound that primarily targets organic compounds in chemical reactions . It is used as a reagent in organic synthesis, where it interacts with various organic molecules to facilitate the formation of new compounds .

Mode of Action

The mode of action of this compound involves its interaction with organic molecules during synthesis . As a chloroformate, it possesses both acid chloride and alkyl substituents . These groups make it highly reactive, allowing it to participate in various chemical reactions to form new compounds .

Biochemical Pathways

This compound is involved in the synthesis of cyclopropane fatty acids, a novel industrial feedstock . It participates in the cyclopropane biosynthesis pathway, where it contributes to the formation of cyclopropane rings in the resulting fatty acids . The cyclopropane rings impart unique structural and chemical properties to these fatty acids, making them valuable in various industrial applications .

Pharmacokinetics

It’s known that the compound is soluble in organic solvents and hydrolyzes in water . This suggests that its absorption, distribution, metabolism, and excretion (ADME) properties would be significantly influenced by these characteristics.

Result of Action

The result of this compound’s action is the formation of new organic compounds with cyclopropane rings . These compounds have unique properties that make them valuable in various industrial applications, including the production of lubricants, cosmetics, dyes, coatings, and other types of valuable industrial feedstocks .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of water. For instance, it hydrolyzes in water, leading to the formation of an alcohol, carbon dioxide, and hydrogen chloride . Additionally, its reactivity can be influenced by temperature, as higher temperatures can increase the rate of chemical reactions . Therefore, the efficacy and stability of this compound as a reagent in organic synthesis are significantly influenced by these environmental conditions.

Biochemical Analysis

Biochemical Properties

Cyclopropyl chloroformate is a reactive compound possessing both acid chloride and alkyl substituents . The high C-H bond dissociation energy results in a reduced susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes due to the increase in energy needed for the initial hydrogen atom abstraction step . The alkyl substituent is responsible for the thermal stability of the chloroformate .

Cellular Effects

They can interact with cellular components, leading to potential cytotoxic effects .

Molecular Mechanism

These reactions typically occur via a substitution nucleophilic internal mechanism .

Temporal Effects in Laboratory Settings

Chloroformates are known to degrade in moist air . The degradation rate can be influenced by factors such as temperature and humidity .

Metabolic Pathways

Chloroformates are known to undergo hydrolysis in water, producing an alcohol, carbon dioxide, and hydrogen chloride .

Transport and Distribution

Due to its reactivity, it’s likely that it can diffuse across cell membranes and react with cellular components .

Subcellular Localization

Given its reactivity, it’s likely that it can diffuse across cell membranes and localize in various subcellular compartments .

Properties

IUPAC Name |

cyclopropyl carbonochloridate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClO2/c5-4(6)7-3-1-2-3/h3H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPMJNRPHIMXRAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OC(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52107-21-8 |

Source

|

| Record name | cyclopropyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 6-(aminomethyl)thieno[3,2-b]thiophene-5-carboxylate](/img/structure/B2590116.png)

![1-Cyclopropyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazol-2-amine hydrochloride](/img/structure/B2590117.png)

![1-(3-Chloro-4-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2590120.png)

![N-(2-fluorobenzyl)-4-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2590128.png)

![ethyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2590130.png)